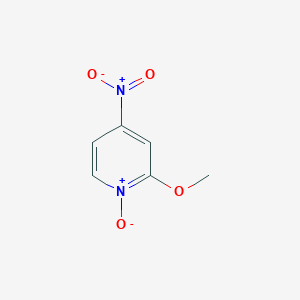

2-Methoxy-4-nitropyridine-n-oxide

Description

Significance of Heterocyclic N-Oxides as Research Subjects

Heterocyclic N-oxides are a fascinating class of compounds characterized by a nitrogen-oxygen bond within a heterocyclic ring system. This N-oxide functionality dramatically alters the electronic properties and reactivity of the parent heterocycle. The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the ortho and para positions of the ring, while also being an inductively withdrawing group. This dual nature makes heterocyclic N-oxides versatile intermediates in organic synthesis.

In academic research, heterocyclic N-oxides are explored for their utility in a variety of transformations. They can serve as mild oxidizing agents, facilitate electrophilic and nucleophilic substitution reactions on the heterocyclic ring, and act as directing groups in metal-catalyzed C-H functionalization. Furthermore, the N-oxide moiety can influence the biological activity of a molecule, leading to their investigation in medicinal chemistry.

Overview of Nitropyridine N-Oxides in Synthetic and Mechanistic Chemical Research

The introduction of a nitro group onto the pyridine (B92270) N-oxide scaffold gives rise to nitropyridine N-oxides, a subclass of compounds with distinct reactivity. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine N-oxide ring. This electronic perturbation makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

Nitropyridine N-oxides are valuable precursors for the synthesis of a wide array of substituted pyridines. The nitro group can be readily displaced by various nucleophiles, providing a facile route to functionalized pyridines that might be challenging to synthesize through other methods. This reactivity has been extensively studied in synthetic and mechanistic chemical research to understand the intricacies of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. Moreover, the nitro group can be reduced to an amino group, opening up further avenues for chemical diversification.

Academic Context of 2-Methoxy-4-nitropyridine (B1505582) N-Oxide Investigations

While extensive research has been conducted on pyridine N-oxides and nitropyridine N-oxides in general, specific academic investigations focusing solely on 2-Methoxy-4-nitropyridine-n-oxide are limited in the publicly available scientific literature. Much of the understanding of this compound is extrapolated from studies on its close structural analogue, 2-methyl-4-nitropyridine (B19543) N-oxide, and from the established principles of pyridine N-oxide chemistry.

The presence of a methoxy (B1213986) group at the 2-position and a nitro group at the 4-position of the pyridine N-oxide ring suggests a unique interplay of electronic effects. The methoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This substitution pattern is expected to influence the compound's reactivity towards nucleophiles and its potential applications as a synthetic intermediate. Academic interest in this specific molecule likely lies in its potential as a building block for more complex molecules, particularly in the synthesis of substituted pyridines with specific electronic and steric properties.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure and by analogy with related compounds, several properties can be predicted.

| Property | Predicted Value/Information |

| Molecular Formula | C6H6N2O4 |

| Molecular Weight | 170.12 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents |

| Melting Point | Expected to be a solid with a defined melting point |

Data is based on the molecular structure and information available from chemical suppliers.

Synthesis and Reactivity

Synthesis

The synthesis of this compound would likely follow a multi-step sequence, drawing upon established methods in pyridine chemistry. A plausible synthetic route would involve:

N-oxidation of a substituted pyridine: Starting with a suitable 2-methoxypyridine (B126380) derivative, the nitrogen atom of the pyridine ring would be oxidized to the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Nitration of the pyridine N-oxide: The resulting 2-methoxypyridine N-oxide would then be subjected to nitration. The N-oxide group directs electrophilic substitution to the 4-position. A mixture of nitric acid and sulfuric acid is commonly used for this transformation.

An alternative approach could involve the nucleophilic substitution of a suitable precursor. For instance, reacting 2-chloro-4-nitropyridine (B32982) N-oxide with sodium methoxide (B1231860) could potentially yield the desired product.

Reactivity

The reactivity of this compound is governed by the interplay of the N-oxide, methoxy, and nitro groups.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 4-position, activated by the N-oxide, makes the pyridine ring highly susceptible to nucleophilic attack. The nitro group itself can act as a good leaving group, allowing for its displacement by a variety of nucleophiles (e.g., alkoxides, amines, thiols). The methoxy group at the 2-position would also influence the regioselectivity and rate of these reactions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). This transformation provides a route to 4-amino-2-methoxypyridine (B1296289) N-oxide, a valuable intermediate for further functionalization.

Deoxygenation of the N-oxide: The N-oxide can be removed to yield the corresponding pyridine derivative. This is often accomplished using reducing agents like phosphorus trichloride (B1173362) (PCl3) or by catalytic hydrogenation under more forcing conditions.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and N-oxide groups. A singlet for the methoxy protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts would reflect the electronic environment of each carbon. |

| IR | Characteristic absorption bands for the N-O stretching of the N-oxide, asymmetric and symmetric stretching of the nitro group, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Comparison with 2-Methyl-4-nitropyridine N-oxide

A comparison with the well-studied analogue, 2-methyl-4-nitropyridine N-oxide, can provide valuable insights into the properties and reactivity of the methoxy derivative.

Structural and Electronic Differences

The primary difference lies in the substituent at the 2-position: a methoxy (-OCH3) group versus a methyl (-CH3) group.

Electronic Effects: The methoxy group is a stronger electron-donating group through resonance compared to the methyl group, which is weakly electron-donating through induction. This would lead to a higher electron density in the pyridine ring of the methoxy derivative compared to the methyl analogue.

Steric Effects: The methoxy group is slightly larger than the methyl group, which could have a minor influence on the approach of reagents to the neighboring positions.

Reactivity Comparison

The electronic differences are expected to manifest in their reactivity.

Nucleophilic Aromatic Substitution: The higher electron density in the ring of this compound might slightly decrease its reactivity towards nucleophilic aromatic substitution compared to the methyl analogue. However, the powerful activating effect of the nitro and N-oxide groups would still ensure that such reactions are feasible.

Electrophilic Aromatic Substitution: While generally difficult on such an electron-deficient ring, any potential electrophilic attack would be more favored on the methoxy-substituted ring due to its higher electron density.

Crystal Structure of 2-Methyl-4-nitropyridine N-oxide

The crystal structure of 2-methyl-4-nitropyridine N-oxide has been determined and reveals a planar molecular conformation. nih.gov The molecules are arranged in sheets in the crystal lattice, stabilized by C-H···O hydrogen bonds involving the ring protons and the oxygen atoms of the N-oxide and nitro groups. nih.gov It is reasonable to assume that this compound would adopt a similar planar structure and exhibit comparable intermolecular interactions in the solid state.

Crystal Data for 2-Methyl-4-nitropyridine N-oxide nih.gov

| Parameter | Value |

| Formula | C6H6N2O3 |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 8.6775(7) |

| b (Å) | 12.4069(10) |

| c (Å) | 6.1995(5) |

| V (ų) | 667.44(9) |

This compound represents a niche yet potentially valuable compound within the broader family of pyridine N-oxides. While specific research on this molecule is not abundant, a solid understanding of its properties and reactivity can be inferred from the well-established chemistry of related compounds. Its unique combination of functional groups suggests its utility as a synthetic intermediate for the construction of more complex, functionalized pyridine derivatives. Further academic investigation into the synthesis, characterization, and reactivity of this compound would undoubtedly contribute to the rich tapestry of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMMVURLOMLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342168 | |

| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14395-39-2 | |

| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Methoxy 4 Nitropyridine N Oxide Reactivity

Electrophilic and Nucleophilic Reaction Pathways

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The N-oxide function in pyridine N-oxides significantly activates the aromatic ring towards electrophilic attack, much more so than in the parent pyridine. This is due to the N-oxide oxygen's ability to donate electron density into the ring system, particularly at the C2, C4, and C6 positions. nih.gov Theoretical studies and experimental results on pyridine N-oxide show a distinct regioselectivity for nitration at the C4 position. researchgate.netresearchgate.net

In 2-methoxy-4-nitropyridine (B1505582) N-oxide, the C4 position is already occupied. The reactivity of the remaining C3, C5, and C6 positions is governed by the combined directing effects of the methoxy (B1213986), nitro, and N-oxide groups.

N-Oxide Group : Activating, directs ortho (C2, C6) and para (C4).

Methoxy Group (at C2) : Activating, directs ortho (C3) and para (C6).

Nitro Group (at C4) : Deactivating, directs meta (C2, C6).

The C6 position is influenced by the ortho-directing effect of the N-oxide, the para-directing effect of the methoxy group, and the meta-directing effect of the nitro group. The C3 and C5 positions are primarily influenced by the methoxy and N-oxide groups. Kinetic studies on related substituted pyridine 1-oxides have shown that β-nitration (at C3 or C5) can occur, often proceeding through the conjugate acid of the N-oxide. scispace.com For instance, 2,6-dimethoxy- and 2,4,6-trimethoxy-pyridine 1-oxides undergo nitration at the β-position. scispace.com This suggests that electrophilic substitution on 2-methoxy-4-nitropyridine N-oxide would likely occur at the C3 or C5 positions, which are activated by the adjacent methoxy group and less deactivated by the nitro group.

Nucleophilic Additions and Substitutions Involving the Nitro Group

The pyridine ring in 4-nitropyridine (B72724) N-oxide is highly electron-deficient due to the potent electron-withdrawing nature of both the N-oxide and the C4-nitro group. This makes the ring, particularly the C4 position, highly susceptible to nucleophilic attack. Research has demonstrated that the nitro group in 4-nitropyridine-N-oxide can be readily displaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and alkoxides (e.g., ethoxide), providing an excellent method for preparing 4-substituted pyridine derivatives. researchgate.net

This reactivity is expected to be preserved in 2-methoxy-4-nitropyridine N-oxide. The C4 carbon is activated towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the nitro group. Furthermore, the methoxy group at the C2 position could also potentially act as a leaving group under certain nucleophilic conditions. Reissert-Kaufmann-type reactions on related N-methoxy-4-nitropyridinium salts show that nucleophiles like cyanide can attack the C2 position, leading to the formation of 2-cyano-4-nitropyridines. oup.com

Redox Chemistry of the Nitro and N-Oxide Moieties

Selective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial transformation in the synthesis of highly functionalized pyridines. Achieving this reduction without affecting the N-oxide or methoxy groups requires carefully chosen reagents and conditions.

Catalytic hydrogenation is a common method. The use of a commercially available sulfided platinum catalyst has proven effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities, such as activated heteroaryl halides, under low temperature and pressure. acs.org Other systems, such as palladium supported on magnetic Fe₃O₄ or platinum nanoparticles, have also been developed for the selective reduction of nitroarenes while tolerating halogens, carbonyls, and olefins. rsc.org In the context of nitropyridines, reagents like sodium dithionite (B78146) (Na₂S₂O₄) or ammonium (B1175870) sulfide (B99878) have been used to selectively reduce one nitro group in the presence of another or other functional groups. mdpi.com Low-valent titanium reagents have also been shown to reduce the nitro group of 4-nitropyridine N-oxide to an amine when used in sufficient molar equivalents. researchgate.net

Table 2: Reagents for Reduction of Nitropyridine Derivatives

| Reagent/Catalyst | Substrate Type | Product | Selectivity Notes | Citation(s) |

|---|---|---|---|---|

| Sulfided Platinum (Pt/S) | Heteroaromatic nitro compounds | Heteroaromatic amines | High selectivity over activated halides | acs.org |

| Na₂S₂O₄ | 2,4-Dichloro-3-nitropyridine | 3-Amino-2,4-dichloropyridine | Selective reduction of the nitro group | mdpi.com |

| (NH₄)₂S | 2-Chloro-3,5-dinitropyridine | 5-Amino-2-chloro-3-nitropyridine | Selective reduction of one nitro group | mdpi.com |

Deoxygenation Mechanisms of the N-Oxide Group

The removal of the N-oxide oxygen, or deoxygenation, is a fundamental reaction of pyridine N-oxides, converting them back to the corresponding pyridines. Several mechanisms can be employed for this transformation.

Trivalent Phosphorus Reagents : Compounds like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) are classic reagents for deoxygenation. clockss.org The reaction with triphenylphosphine can be facilitated by UV irradiation, proceeding via an oxygen transfer from a short-lived oxaziridine (B8769555) intermediate to the phosphine. clockss.org

Catalytic Hydrogenation : Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are often effective for deoxygenating N-oxides. mdpi.com

Low-Valent Metal Reagents : Titanium-based reagents, such as TiCl₄ combined with SnCl₂, can selectively deoxygenate the N-O bond while leaving the nitro group intact if used in the correct stoichiometry. researchgate.netacs.org

Photochemical Deoxygenation : Irradiation with visible light, in the presence of a photosensitizer like thioxanthone (TX), can induce deoxygenation. acs.org This method is effective for various pyridine N-oxides, including 4-nitropyridine N-oxide. acs.org

Diboron Reagents : Reagents like bis(pinacolato)diboron, (pinB)₂, can deoxygenate N-oxides. However, the reaction is significantly slower for electron-depleted substrates. For example, p-nitropyridine N-oxide was found to be a recalcitrant substrate for this reaction, suggesting a mechanism where the nucleophilic oxygen of the N-oxide attacks the boron center, a step which is disfavored by the electron-withdrawing nitro group. scispace.com

Electron Transfer Processes and Reactivity

The combination of the N-oxide and a C4-nitro group makes 2-methoxy-4-nitropyridine N-oxide a powerful electron acceptor. Its chemical reactivity is often initiated by single-electron transfer (SET) processes. The presence of the electron-withdrawing nitro group leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron to form a radical anion. lmaleidykla.ltnih.gov

This property is evident in several contexts:

Enzymatic Reduction : Nitropyridine N-oxide derivatives have been shown to be highly efficient substrates for single-electron transferring flavoenzymes. Their reactivity in these systems correlates well with their electron-accepting potency (ELUMO). lmaleidykla.lt

Photochemical Reactions : Photoinduced electron transfer (PET) is a key pathway for the reactivity of these molecules. Upon irradiation, pyridine N-oxides can form diradical species. researchgate.net Studies have shown that electron-withdrawing groups, such as the nitro group, enhance the stability of these radical intermediates. researchgate.net Visible light-induced deoxygenation reactions also proceed via electron transfer mechanisms. acs.org

Oxidizing Agent : The high electron affinity allows 4-nitropyridine N-oxide to act as an oxygen transfer reagent or an oxidant in various chemical reactions, such as in N-heterocyclic carbene (NHC)-catalyzed hydroxylations. researchgate.net The reaction is thought to proceed through a single electron transfer event from the NHC-enal intermediate to the nitropyridine N-oxide to initiate the process. researchgate.net

Radical Chemistry and Photoinduced Transformations

The reactivity of 2-methoxy-4-nitropyridine N-oxide and related nitropyridine N-oxides is significantly influenced by their ability to engage in radical chemistry, often initiated by photoexcitation. This section explores the generation of carbon radicals and the underlying photoexcitation mechanisms that drive these transformations.

Pyridine N-oxides, particularly those bearing a nitro group like 4-nitropyridine N-oxide, have emerged as effective catalysts for the generation of carbon-centered radicals under photochemical conditions. Research has demonstrated that photoexcited 4-nitropyridine N-oxide can catalyze the formation of alkyl radicals from precursors such as alkylboronic acids. nih.govcolab.wspurdue.eduresearchgate.netiu.edu This protocol is applicable to a wide array of aliphatic boronic acids, including those derived from primary, secondary, and even the generally inert methyl boronic acid, leading to various functionalization reactions like alkylation, amination, and cyanation. purdue.eduresearchgate.net

The generation of the alkyl radical proceeds through a proposed nucleo-homolytic substitution between the excited N-oxide and the alkylboronic acid, potentially mediated by a radical "ate-complex". nih.govresearchgate.net Radical trapping experiments have confirmed the presence of the generated carbon radical intermediate in these reactions. purdue.eduiu.edu

An alternative pathway for generating alkyl radicals involves a dual catalytic system. In this approach, a photoredox catalyst, such as an acridinium (B8443388) salt, is excited by visible light and then oxidizes the pyridine N-oxide in a single-electron transfer (SET) event. acs.org This creates an electrophilic N-oxy radical. This oxygen-centered radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from an unactivated C(sp³)–H bond (with a bond dissociation energy up to 99 kcal/mol) to produce the corresponding alkyl radical. acs.org The reactivity of the N-oxy radical can be fine-tuned by modifying the substituents on the pyridine N-oxide ring. acs.org

Table 1: Catalytic Systems for Carbon Radical Generation Involving Nitropyridine N-Oxides

| Catalyst System | Radical Precursor | Radical Generation Mechanism | Functionalization | Citations |

|---|---|---|---|---|

| Photoexcited 4-Nitropyridine N-oxide | Alkylboronic Acids | Direct photoexcitation followed by nucleo-homolytic substitution | Alkylation, Amination, Cyanation | nih.govpurdue.eduresearchgate.net |

| Acridinium Photocatalyst + Pyridine N-oxide | Alkanes (C-H bonds) | Single-Electron Transfer (SET) to form N-oxy radical, followed by Hydrogen Atom Transfer (HAT) | Alkylation, Heteroarylation | acs.org |

The photochemical reactivity of 4-nitropyridine N-oxide stems from its ability to be directly excited by light, from the UV to the visible spectrum (around 400-450 nm), into an excited state with biradical character. nih.govresearchgate.net Upon photoexcitation, the molecule can access a biradical triplet state. nih.govresearchgate.net This excited species is the key intermediate that initiates radical generation from substrates like alkylboronic acids. nih.gov The adjacent π-system of the pyridine N-oxide allows for this direct excitation, enabling photochemical transformations through photoinduced single-electron transfer. nih.gov

Beyond radical generation for functionalization, photoexcitation can induce other transformations. Irradiation of pyridine N-oxides with UV light (e.g., 254 nm) can lead to intramolecular rearrangement. acs.org The proposed mechanism involves the initial formation of a highly strained, reactive oxaziridine intermediate from the excited singlet state of the N-oxide. acs.org This intermediate can undergo homolytic cleavage of the N-O bond to form a diradical, which then rearranges to other cyclic intermediates, ultimately leading to products such as C3-hydroxylated pyridines. acs.org Visible light-induced deoxygenation of pyridine N-oxides to their corresponding pyridines has also been reported, a process that involves radical intermediates and a photoredox catalytic cycle. acs.org

Intramolecular Rearrangements and Tautomerism Studies

The structural dynamics of 2-methoxy-4-nitropyridine N-oxide, including conformational changes and potential tautomeric equilibria, are critical to understanding its reactivity. Theoretical and experimental studies on closely related structures provide significant insights into these phenomena.

Computational studies on 2-nitropyridine-N-oxide, a close structural analog, reveal important details about its conformational possibilities. The torsional motion of the nitro (NO₂) group relative to the pyridine ring is a key factor. nih.gov Theoretical calculations using methods such as HF, B3LYP, and MP2 have been employed to investigate the structures and the potential energy surface for the rotation of the NO₂ group around the C–NO₂ bond. nih.gov

These studies indicate the existence of stable rotamers. One stable conformation has the O–N–O plane of the nitro group perpendicular to the plane of the pyridine ring. nih.gov The energy barriers for this torsional motion are sensitive to the computational method and basis set used in the calculations. The inclusion of diffuse functions in the basis sets has been shown to have a marked effect on the profile and barriers of the NO₂ torsional potential. nih.gov The substitution pattern, such as the presence of fluorine atoms, can also influence the planarity of the heterocyclic ring and accentuate the weakness of the C–NO₂ bond. nih.gov For instance, in 2-nitropyridine-N-oxide, nitration causes a narrowing of the C₂–N₁–C₆ angle by about 1.7° and a widening of the N₁–C₂–C₃ angle by approximately 2.7° compared to pyridine N-oxide. nih.gov

Table 2: Selected Calculated Bond Angle Changes in 2-Nitropyridine-N-oxide (2-NPO) compared to Pyridine N-oxide (PO)

| Parameter | Change upon Nitration (PO → 2-NPO) | Computational Method | Citation |

|---|---|---|---|

| C₂–N₁–C₆ Angle | Narrows by ~1.7° | MP2/aug-cc-pVDZ | nih.gov |

| N₁–C₂–C₃ Angle | Widens by ~2.7° | MP2/aug-cc-pVDZ | nih.gov |

| N-oxide (N-O) Bond | Shortens by 0.006 Å | MP2/aug-cc-pVDZ | nih.gov |

Another type of intramolecular rearrangement observed in related systems is the thermal conversion of 2-alkoxypyridine-1-oxides into 1-alkoxy-2-pyridones. lookchem.com While initially proposed as an intramolecular sigmatropic migration, computational studies suggest that the energy barriers for this pathway are significantly high, and an alternative bimolecular mechanism may be at play. lookchem.com

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule after electronic excitation. unishivaji.ac.in This process leads to the formation of a transient tautomeric species (T) from the initially excited "normal" form (N), which often exhibits a distinct, large Stokes-shifted fluorescence emission. unishivaji.ac.in

While direct studies on 2-methoxy-4-nitropyridine N-oxide are limited, extensive research on analogous compounds, such as 2-alkylamino-4-nitropyridine N-oxides, provides a framework for understanding this phenomenon. researchgate.netnih.govrsc.org In these molecules, an intramolecular hydrogen bond exists between the amino proton (donor) and the N-oxide oxygen (acceptor). researchgate.netrsc.org Upon photoexcitation, the ESIPT can occur, transferring the proton to form the tautomer. nih.gov

The efficiency and dynamics of ESIPT are highly dependent on the molecular environment, particularly solvent polarity. rsc.org In nonpolar solvents, both the normal and tautomeric fluorescence bands are often observed, indicating that ESIPT is a favorable decay pathway for the excited state. nih.govrsc.org However, in strongly polar solvents like acetonitrile, the process can be less favorable. rsc.org The stabilization of the highly polar normal excited state (N) by the polar solvent can create a thermodynamic barrier for the transition to the tautomeric state (T). rsc.org Time-resolved spectroscopy studies, such as picosecond fluorescence up-conversion, are crucial for elucidating these ultrafast dynamics, revealing decay lifetimes on the order of picoseconds for the involved excited states. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Nitropyridine N Oxide

X-ray Crystallographic Analysis for Solid-State Structure

While a specific crystal structure determination for 2-Methoxy-4-nitropyridine (B1505582) N-oxide is not prominently available in the reviewed literature, extensive analysis of the closely related compound, 2-methyl-4-nitropyridine (B19543) N-oxide, provides significant insights into the expected solid-state structure. The substitution of a methyl group with a methoxy (B1213986) group is not expected to fundamentally alter the primary planarity or the nature of the intermolecular forces.

Determination of Molecular Conformation and Planarity

Based on the analysis of its methyl analogue, the molecule of 2-Methoxy-4-nitropyridine N-oxide is anticipated to have a planar conformation. nih.gov In the crystal structure of 2-methyl-4-nitropyridine N-oxide, all atoms of the molecule are located on a crystallographic symmetry plane, resulting in perfect planarity. nih.gov This planarity is a key feature of the molecule's conformation in the solid state. The N-oxide and nitro functional groups are integral to this planar structure, with their oxygen atoms lying within the plane of the pyridine (B92270) ring.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The crystal structure is stabilized by a network of intermolecular C—H⋯O hydrogen bonds. nih.gov In the analogous 2-methyl structure, these interactions involve the hydrogen atoms of the pyridine ring acting as donors, and the oxygen atoms of both the N-oxide and the nitro groups serving as acceptors. nih.gov This results in the formation of two-dimensional supramolecular aggregates. nih.gov The specific contacts observed were C—H⋯ON-oxide with a distance of 2.29 Å and C—H⋯Onitro with a distance of 2.36 Å. nih.gov A similar network of weak hydrogen bonds is expected to be a defining feature in the crystal lattice of 2-Methoxy-4-nitropyridine N-oxide.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy provides critical information on the functional groups and the influence of intermolecular forces on the molecular dynamics of the compound.

Assignment of Characteristic Vibrational Modes

The infrared and Raman spectra of 4-nitropyridine (B72724) N-oxide, a parent compound, have been studied extensively, allowing for the assignment of characteristic vibrational modes that are applicable to the 2-methoxy derivative. sci-hub.se The key functional groups—N-oxide, nitro, and the methoxy group—give rise to distinct bands.

The primary vibrational modes are summarized in the table below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| Aromatic Ring | C-H stretch | 3100 - 3000 | mdpi.com |

| Nitro (NO₂) | Asymmetric stretch | ~1550 | nih.gov |

| Nitro (NO₂) | Symmetric stretch | ~1350 | nih.gov |

| N-Oxide (N-O) | N-O stretch | ~1250 | sci-hub.se |

| Methoxy (O-CH₃) | C-O stretch | 1300 - 1200 | mdpi.com |

| Nitro (NO₂) | Scissoring (δ) | ~840 | nih.gov |

| Nitro (NO₂) | Wagging (ω) | ~720 | nih.gov |

This table is interactive and can be sorted by column.

Influence of Intermolecular Interactions on Vibrational Spectra

Intermolecular interactions within the crystal lattice, such as hydrogen bonds and dipole-dipole interactions, have a measurable effect on the vibrational spectra. sci-hub.se Studies on 4-nitropyridine N-oxide show that hydrogen bonding between a proton donor (like water or methanol) and the N-oxide group oxygen atom is strong. sci-hub.se This interaction favors specific resonance forms of the molecule and modifies the resulting spectra. sci-hub.se Similarly, the dipole-dipole interactions present in the crystalline field have an effect on the vibrations of the molecule, with a strength comparable to that of a hydrogen bond. sci-hub.se Therefore, the C—H⋯O interactions in the solid state of 2-Methoxy-4-nitropyridine N-oxide are expected to cause shifts in the vibrational frequencies of the C-H, N-O, and NO₂ groups compared to their frequencies in an inert solution.

Inelastic Neutron Scattering Spectroscopy for Anharmonic Vibrational Dynamics

INS is particularly sensitive to the motions of protons due to the large incoherent scattering cross-section of the hydrogen nucleus. This makes it an ideal method for studying the torsional modes of the methoxy group (-OCH₃) and the vibrations of the pyridine ring protons. The resulting spectrum would provide direct information on the vibrational density of states, offering insights into low-frequency anharmonic modes that are often difficult to observe with infrared (IR) and Raman spectroscopy. researchgate.net

Studies on related pyridine and pyridine N-oxide molecules have demonstrated that their vibrational modes are influenced by the electronic nature and position of substituents. nih.gov For 2-methoxy-4-nitropyridine N-oxide, INS could elucidate the potential energy barrier for the internal rotation of the methoxy group. This is influenced by both intramolecular factors, such as steric hindrance and electronic effects from the adjacent N-oxide and the nitro group, and intermolecular interactions within the crystal lattice. Furthermore, analysis of the low-frequency vibrations would reveal information about the collective motions of the molecule in the solid state, providing a detailed picture of its anharmonic vibrational dynamics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the molecular connectivity can be constructed.

Although a complete, experimentally assigned NMR spectrum for 2-methoxy-4-nitropyridine N-oxide is not available in the cited literature, the expected chemical shifts can be reliably predicted based on data from analogous substituted pyridine N-oxides. nih.govresearchgate.net The pyridine ring contains three aromatic protons (at positions 3, 5, and 6) and a methoxy group.

The electron-withdrawing nature of the 4-nitro group and the N-oxide moiety significantly deshields the protons and carbons of the pyridine ring, causing them to resonate at a lower field (higher ppm). Conversely, the 2-methoxy group is electron-donating, which would cause a shielding effect (lower ppm), particularly at the ortho and para positions relative to it.

¹H NMR:

The proton at position 6 (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen of the N-oxide.

The proton at position 5 (H-5) would be influenced by the adjacent strong electron-withdrawing nitro group.

The proton at position 3 (H-3) would be shielded by the neighboring electron-donating methoxy group.

The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

¹³C NMR:

The carbon atom at position 4 (C-4), directly attached to the nitro group, is expected to be significantly deshielded.

The carbon at position 2 (C-2), bonded to the methoxy group and adjacent to the N-oxide, will also be deshielded.

The chemical shifts for C-3, C-5, and C-6 will be influenced by the combined electronic effects of the substituents.

The methoxy carbon (-OCH₃) will appear at a characteristic chemical shift, typically around 55-60 ppm.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | - | ~150-160 |

| 3 | ~7.0-7.5 | ~110-120 |

| 4 | - | ~145-155 |

| 5 | ~8.0-8.5 | ~120-130 |

| 6 | ~8.5-9.0 | ~140-150 |

| -OCH₃ | ~3.9-4.1 | ~55-60 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, establishing the connectivity of the protons on the pyridine ring. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu This would allow for the direct assignment of each protonated carbon in the pyridine ring (C-3, C-5, and C-6) by linking its signal to the already identified proton signal. columbia.educolumbia.edu

Electronic Spectroscopy (UV-Vis and Emission) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-methoxy-4-nitropyridine N-oxide is expected to be characterized by absorptions arising from π→π* and n→π* transitions. slideshare.netlibretexts.org

The pyridine N-oxide system itself has a delocalized π-electron system. The introduction of a strong electron-withdrawing nitro group and an electron-donating methoxy group creates a "push-pull" system, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted pyridine N-oxide. osi.lv

The spectrum is expected to show a strong absorption band at longer wavelengths (likely >300 nm) corresponding to an intramolecular charge transfer (ICT) transition, from the electron-rich part of the molecule (methoxy group and N-oxide oxygen) to the electron-deficient part (the nitro-substituted ring). osi.lvmdpi.com A weaker band at a slightly longer wavelength, corresponding to the n→π* transition of the nitro or N-oxide group, may also be observed.

While UV-Vis absorption spectroscopy probes the excitation of electrons to higher energy states, emission spectroscopy (fluorescence and phosphorescence) would provide information about the relaxation pathways of these excited states. However, many nitroaromatic compounds are known to be weak emitters or non-emissive due to efficient non-radiative decay processes.

Gas-Phase Electron Diffraction for Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. Although no specific GED study for 2-methoxy-4-nitropyridine N-oxide has been identified, studies on pyridine N-oxide and its substituted derivatives like 4-methylpyridine-N-oxide and 4-nitropyridine-N-oxide provide a solid foundation for predicting its molecular geometry. daneshyari.comnih.govnih.gov

These studies have shown that the pyridine N-oxide ring is planar. daneshyari.comnih.gov It is expected that 2-methoxy-4-nitropyridine N-oxide would also adopt a planar ring structure. The GED analysis would yield precise measurements of bond lengths and bond angles.

Key structural features that would be determined include:

The N-O bond length, which is sensitive to the electronic effects of the ring substituents. The presence of the electron-withdrawing 4-nitro group is expected to shorten the N-O bond compared to unsubstituted pyridine N-oxide, while the 2-methoxy group might have a slight opposing effect. nih.gov

The geometry of the pyridine ring, including C-C and C-N bond lengths and internal angles. Substituents are known to cause small but measurable distortions in the ring geometry. For example, the electron-withdrawing nitro group tends to increase the ipso-angle (the C3-C4-C5 angle). nih.gov

The conformation of the methoxy group relative to the plane of the pyridine ring.

These precise geometrical parameters provide fundamental data for understanding the molecule's electronic structure and for validating computational chemistry models.

Computational and Theoretical Studies on 2 Methoxy 4 Nitropyridine N Oxide Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods provide insights into the geometric and electronic properties that govern the chemical nature of compounds like 2-Methoxy-4-nitropyridine (B1505582) N-oxide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For pyridine (B92270) N-oxide derivatives, DFT calculations, often using functionals like B3LYP, are performed to predict structural parameters. researchgate.netresearchgate.net

In a study on 4-nitropyridine (B72724) N-oxide (4-NO2-PyO), DFT calculations were performed alongside gas-phase electron diffraction (GED) experiments to determine its molecular structure. researchgate.net The results showed excellent agreement between the theoretical calculations and experimental data, confirming the planarity of the molecule where the pyridine ring and the nitro group are coplanar. researchgate.net This planarity facilitates conjugation between the π-system of the pyridine ring and the nitro group. researchgate.net

Table 1: Selected Optimized Geometric Parameters for 4-Nitropyridine N-Oxide

| Parameter | DFT (B3LYP/aug-cc-pVTZ) |

|---|---|

| Bond Lengths (Å) | |

| N-O (N-oxide) | 1.285 |

| C-N (nitro) | 1.474 |

| N-O (nitro) | 1.233 |

| C-C (ipso) | 1.391 |

| **Bond Angles (°) ** | |

| C-N-C | 122.9 |

| O-N-O (nitro) | 124.5 |

Data sourced from a computational study on 4-nitropyridine N-oxide. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Refinement

Ab initio methods are computational chemistry methods based on quantum mechanics. researchgate.net The term "ab initio" is Latin for "from the beginning," signifying that these calculations are based on first principles without the inclusion of experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) are used for high-level refinement of the electronic structure. For 4-nitropyridine N-oxide, MP2 calculations were used alongside DFT to provide a comprehensive theoretical understanding of its structure. researchgate.net These methods confirmed the structural parameters obtained from DFT and experimental techniques, providing a high degree of confidence in the determined molecular geometry. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.

For a molecule like 2-Methoxy-4-nitropyridine N-oxide, the HOMO would likely be distributed over the electron-rich methoxy (B1213986) group and the pyridine N-oxide ring, acting as the primary electron donor. The LUMO would be expected to be localized on the electron-withdrawing nitro group and the pyridine ring, serving as the electron acceptor. nih.gov This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.gov

In a theoretical study of 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, the HOMO and LUMO were simulated to determine the energy band gap, which provides insights into its potential for metallic bonding and intermolecular interactions. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Expected for 2-Methoxy-4-nitropyridine N-oxide |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Localized on the methoxy group and N-oxide ring |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Localized on the nitro group and pyridine ring |

| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | A relatively small gap, indicating potential for reactivity |

Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. nih.gov

For a substituted pyridine N-oxide, the MEP would show the most negative potential (red) around the oxygen atoms of the N-oxide and the nitro group, indicating these are the primary sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring. researchgate.net Analysis of atomic charges, often calculated using methods like Mulliken population analysis, complements the MEP by quantifying the partial charge on each atom, further clarifying the electronic distribution.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in condensed phases and play a significant role in molecular recognition and self-assembly. These interactions, though weaker than covalent bonds, collectively influence the physical properties of a substance.

Quantum Theory of Atom in Molecules (QTAIM) Approaches

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. researchgate.net QTAIM defines atoms and bonds based on the topology of the electron density. The analysis of bond critical points (BCPs), where the gradient of the electron density is zero, provides detailed information about the nature of the interaction.

In the study of 4-nitropyridine N-oxide, QTAIM was used to analyze the electron density distribution. researchgate.net The presence of an electron-withdrawing nitro group significantly influences the electron density across the entire molecule, affecting the bond strengths and angles within the pyridine ring and the N-oxide group. researchgate.net For 2-Methoxy-4-nitropyridine N-oxide, a QTAIM analysis would be expected to reveal the electronic influence of the electron-donating methoxy group in contrast to the electron-withdrawing nitro group, providing a detailed picture of the intramolecular electronic effects and the nature of any intermolecular interactions, such as hydrogen bonds or stacking interactions, in the solid state.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a critical method for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and orbital interactions. For pyridine N-oxide systems, NBO analysis reveals significant electron delocalization that is key to their chemical behavior.

In the analogous compound, 4-nitropyridine N-oxide, NBO analysis shows that the semipolar N→O bond is predominantly covalent in character, described by natural hybrid orbitals (NHOs) on the nitrogen and oxygen atoms with similar polarization coefficients. A key feature is the electronic activity of the oxygen atom's lone pairs. One p-type lone pair on the oxygen (LP(O)) exhibits a lower-than-expected electron population (around 1.6e instead of 2.0e). This is due to a strong donor-acceptor interaction where electron density is transferred from this oxygen lone pair into the antibonding π*(N–C) orbitals of the pyridine ring. researchgate.net This delocalization of electron density from the N-oxide group into the ring is a defining characteristic of these compounds.

Hyperconjugation effects are also evident in the interactions between filled bonding orbitals and adjacent empty antibonding orbitals. NBO analysis quantifies these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. For 4-nitropyridine N-oxide, significant stabilization arises from the delocalization of the oxygen lone pair into the ring's π-system.

Table 1: Illustrative NBO Donor-Acceptor Interactions in a Substituted Pyridine N-Oxide System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (N1-C2/N1-C6) | High |

| π (C2-C3) | π* (C4-C5) | Moderate |

| π (C5-C6) | π* (N1-C2) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Note: This table is illustrative, based on typical findings for pyridine N-oxide systems. Exact values depend on the specific molecule and level of theory.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses for Weak Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Reduced Density Gradient (RDG) analysis complements Hirshfeld surfaces by identifying and characterizing weak non-covalent interactions in real space, based on the electron density (ρ) and its gradient. Plots of the RDG versus sign(λ₂)ρ reveal regions of interaction, where λ₂ is the second eigenvalue of the electron density Hessian. Large, negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weak van der Waals interactions, and large, positive values signify repulsive steric clashes. This technique would allow for the visualization of weak intramolecular interactions, such as those between the methoxy and nitro groups, as well as intermolecular contacts.

Theoretical Insights into O–H···ON and N–H···ON Hydrogen Bond Characteristics

The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. Theoretical studies on complexes of pyridine N-oxide with various hydrogen bond donors (like water, acids, and amines) have provided detailed insights into the nature and strength of these interactions. researchgate.netacs.orgnih.gov

Quantum chemical calculations show that pyridine N-oxides form strong hydrogen bonds with O-H donors. nih.gov For example, studies on pyridine N-oxide complexed with acids demonstrate a clear correlation between the geometric parameters of the O–H···O bond and its vibrational frequencies. researchgate.netacs.org The strength of this interaction is influenced by the substituents on the pyridine ring. An electron-withdrawing group like the nitro group at the 4-position decreases the basicity of the N-oxide oxygen, thereby weakening its hydrogen bond acceptor capability compared to the unsubstituted pyridine N-oxide. Conversely, the electron-donating 2-methoxy group would be expected to increase the electron density on the oxygen atom, making it a stronger hydrogen bond acceptor.

Theoretical analysis using methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For hydrogen bonds involving N-oxides and polar donors like water or HF, the interaction is typically dominated by the electrostatic component. rsc.org

Table 2: Calculated Hydrogen Bond Properties for a Model Pyridine N-Oxide Complex

| H-bond Donor | Interaction Energy (kcal/mol) | H···O Distance (Å) | Bond Angle (°) |

| H₂O | -7.5 | 1.85 | 175 |

| CH₃OH | -9.2 | 1.78 | 176 |

| HCOOH | -15.8 | 1.65 | 178 |

Note: These are representative values for a model system to illustrate typical interaction strengths and geometries.

Conformational Dynamics and Potential Energy Surfaces (e.g., NO2 Torsional Motion)

The rotation of the nitro (–NO2) group around the C–N bond is a key conformational dynamic in nitroaromatic compounds. Theoretical calculations are used to map the potential energy surface (PES) for this torsional motion, identifying the minimum energy conformations and the energy barriers between them.

Studies on nitropyridine N-oxides have shown that the planarity of the system is highly dependent on the computational method and basis set used. nih.gov For 2-nitropyridine-N-oxide, a close analog, the torsional motion of the NO2 group was studied extensively. The energy difference between rotamers where the NO2 group is coplanar with the ring and where it is perpendicular can be small, indicating a relatively flat potential energy surface around the minimum. nih.gov The height of the rotational barrier is governed by a balance of steric hindrance and electronic effects, including conjugation between the nitro group's π-system and the aromatic ring.

Theoretical Spectroscopy: Simulated Spectra and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate vibrational (IR, Raman) and electronic (UV-Vis) spectra. Comparing these simulated spectra with experimental data serves as a crucial validation of the theoretical models and aids in the assignment of spectral bands.

For 4-nitropyridine N-oxide, theoretical calculations of its absorption spectra have been used to interpret the effects of methyl substituents and steric hindrance on the electronic transitions. scispace.com The main absorption bands are typically assigned to π→π* and n→π* transitions involving the aromatic system, the N-oxide group, and the nitro group. The lowest energy absorption band in 4-nitropyridine N-oxides is often characterized as an intramolecular charge-transfer band, with electron density moving from the N-oxide oxygen and the ring towards the nitro group.

Simulated IR spectra can be compared with experimental spectra, such as that available in the NIST database for 4-nitropyridine N-oxide. nist.gov This comparison allows for the confident assignment of vibrational modes, such as the characteristic N→O stretch, the symmetric and asymmetric stretches of the NO2 group, and various ring breathing and C-H bending modes. The agreement between calculated and observed frequencies, after applying a suitable scaling factor to the theoretical data, confirms the accuracy of the computed molecular geometry.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitropyridine N-oxide

| Vibrational Mode | Experimental Frequency (cm⁻¹) nist.gov | Calculated Frequency (cm⁻¹) | Assignment |

| NO₂ asymmetric stretch | ~1540 | (scaled) | Asym. ν(NO₂) |

| Ring vibration | ~1480 | (scaled) | Ring ν(C=C, C=N) |

| NO₂ symmetric stretch | ~1350 | (scaled) | Sym. ν(NO₂) |

| N→O stretch | ~1250 | (scaled) | ν(N→O) |

Note: Calculated frequencies are typically scaled to account for anharmonicity and basis set limitations. The values presented are illustrative.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. wikipedia.org For analogous systems like nitroaromatic compounds and pyridine N-oxide derivatives, QSAR studies have been employed to predict properties such as toxicity, mutagenicity, and antimicrobial or antiviral activity. nih.govnih.govnih.gov

QSAR models for nitroaromatic compounds often use molecular descriptors related to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (E_LUMO). studycorgi.com A lower E_LUMO value indicates a greater ability to accept electrons, which has been linked to the mutagenic activity of these compounds, as their mechanism of toxicity often involves enzymatic reduction of the nitro group. studycorgi.comresearchgate.net Other important descriptors can include hydrophobicity (log P), molecular size, and dipole moment.

For pyridine N-oxide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMSIA) have been developed to study their potential as antiviral agents. nih.gov These models provide contour maps that show which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, guiding the design of new analogs with improved activity. Such studies on analogous systems provide a framework for predicting the potential biological profile of 2-methoxy-4-nitropyridine N-oxide based on its calculated molecular descriptors.

Excited State Investigations (Time-Dependent DFT) and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. It is used to calculate vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions.

For pyridine N-oxide, theoretical and experimental studies have identified numerous excited states, including both valence and Rydberg states. nih.gov The introduction of substituents dramatically alters the photophysical properties. In 4-nitropyridine N-oxide, the lowest energy excited states are dominated by intramolecular charge transfer (ICT) from the electron-rich pyridine N-oxide moiety to the electron-withdrawing nitro group. scispace.com

TD-DFT calculations can characterize these ICT states, revealing which molecular orbitals are involved in the transition (e.g., from a HOMO centered on the ring/N-oxide to a LUMO centered on the nitro group). The presence of the 2-methoxy group in 2-methoxy-4-nitropyridine N-oxide would likely enhance this charge-transfer character by further increasing the electron-donating ability of the ring system. Such ICT transitions are sensitive to solvent polarity, often showing a red-shift (to lower energy) in more polar solvents. Theoretical studies on the photochemistry of pyridine N-oxides have also explored the properties of their singlet and triplet excited states, which are relevant to processes like oxygen transfer reactions and photorearrangements. rsc.org

Research Applications of 2 Methoxy 4 Nitropyridine N Oxide in Advanced Chemical Disciplines

Role as Intermediates and Building Blocks in Complex Organic Synthesis

2-Methoxy-4-nitropyridine (B1505582) N-oxide is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. The presence of the N-oxide functionality, a methoxy (B1213986) group at the 2-position, and a nitro group at the 4-position dramatically influences the reactivity of the pyridine (B92270) ring, making it susceptible to a variety of chemical transformations. Pyridine N-oxides are generally more reactive toward both electrophilic and nucleophilic reagents than the parent pyridines from which they are derived researchgate.net.

Synthesis of Pyridine and Pyridinone Scaffolds

The strategic placement of functional groups in 2-methoxy-4-nitropyridine N-oxide makes it an excellent precursor for multi-substituted pyridine derivatives. The N-oxide group activates the C2 and C4 positions for nucleophilic attack. The methoxy group at the C2 position can act as a leaving group, allowing for the introduction of various nucleophiles. Furthermore, the nitro group at the C4 position can be readily reduced to an amino group, which can then be further functionalized or participate in cyclization reactions.

This compound has been specifically utilized as a key intermediate in the synthesis of fluorinated pyridine nucleosides, such as 5-fluoro-3-deazacytidine researchgate.net. In this synthesis, the nitro group of an analogue, 5-fluoro-2-methoxy-4-nitropyridine N-oxide, is first reduced to an amino group researchgate.net. This amino group can then be acetylated before the molecule is condensed with a protected ribofuranosyl bromide to form the nucleoside structure researchgate.net.

Moreover, pyridine N-oxides can be converted to 2-pyridone scaffolds. This transformation often involves a reaction with reagents like acetic anhydride, which leads to the formation of a 2-acetoxypyridine intermediate. Subsequent hydrolysis yields the 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable 2-pyridone form. This methodology provides a pathway to valuable pyridone structures, which are common motifs in pharmaceuticals and biologically active compounds. For instance, 4-fluoro-2-pyridone, a uracil (B121893) analog, was synthesized via ether cleavage of 4-fluoro-2-methoxypyridine, which itself can be derived from precursors like 2-methoxy-4-nitropyridine N-oxide researchgate.net.

Table 1: Representative Synthetic Transformations of 2-Methoxy-4-nitropyridine N-oxide Analogues

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 5-Fluoro-2-methoxy-4-nitropyridine N-oxide | Reduction (e.g., H₂, Pd/C) | 4-Amino-5-fluoro-2-methoxypyridine | Intermediate for nucleosides researchgate.net |

| 4-Amino-5-fluoro-2-methoxypyridine | Acetic Anhydride | 4-Acetamido-5-fluoro-2-methoxypyridine | Protected intermediate for condensation researchgate.net |

| 4-Fluoro-2-methoxypyridine | Trimethylsilyl iodide | 4-Fluoro-2-pyridone | Synthesis of uracil analogues researchgate.net |

Precursors for Diverse Heterocyclic Compounds

The utility of 2-methoxy-4-nitropyridine N-oxide extends beyond simple pyridine derivatives. The reactive sites on the molecule allow for its use as a precursor to a wide array of more complex heterocyclic systems. The reduction of the nitro group to an amine is a pivotal step, creating a nucleophilic center that can be used to construct fused ring systems. This amino-substituted pyridine can undergo condensation and cyclization reactions with various bifunctional reagents to yield bicyclic heterocycles, which are prevalent in medicinal chemistry. The compound has been noted as a synthetic intermediate for complex multi-substituted aromatic compounds lookchem.com.

Catalytic Roles in Organic Transformations

The inherent electronic properties of the N-oxide bond make pyridine N-oxides, including 2-methoxy-4-nitropyridine N-oxide, valuable as catalysts in several types of organic reactions. The oxygen atom of the N-oxide is a potent electron-pair donor, functioning as a strong Lewis base.

Organocatalysis and Asymmetric Catalysis

Pyridine N-oxides are highly effective organocatalysts, particularly for reactions involving the activation of organosilicon reagents researchgate.netnih.gov. Their nucleophilic oxygen atom can interact with Lewis acidic silicon compounds, such as allyltrichlorosilanes, enhancing their reactivity. This catalytic activity is central to their use in asymmetric allylation of aldehydes, a key carbon-carbon bond-forming reaction researchgate.netorganic-chemistry.orgnih.gov.

The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the catalyst's activity and selectivity organic-chemistry.org. Electron-donating groups, such as a methoxy group, increase the electron density on the N-oxide oxygen, thereby enhancing its nucleophilicity and catalytic power. Research on a chiral terpene-derived pyridine N-oxide catalyst named METHOX demonstrated that methoxy groups on an attached phenyl ring enhanced both reactivity and enantioselectivity in the asymmetric allylation of aldehydes organic-chemistry.org. This principle suggests that the 2-methoxy group in 2-methoxy-4-nitropyridine N-oxide would similarly influence its catalytic potential, although the electron-withdrawing nitro group would have an opposing effect. Studies comparing various substituted pyridine N-oxides have shown that electron-rich catalysts generally lead to greater enantioselectivity when used with electron-rich aldehydes nih.gov.

Table 2: Effect of Methoxy Substituents on Asymmetric Allylation Catalysis

| Catalyst | Substrate | Enantiomeric Excess (ee) | Key Finding |

|---|---|---|---|

| (+)-METHOX | Aromatic Aldehydes | Up to 96% | Methoxy groups enhance catalyst reactivity and selectivity organic-chemistry.org |

| Methoxy-substituted Pyridine N-oxide | 4-Methoxybenzaldehyde | High | Electron-rich catalysts are effective for electron-rich substrates nih.gov |

Halogen Bonding Catalysis in Polymerization Processes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The oxygen atom of a pyridine N-oxide can serve as a Lewis basic halogen bond acceptor. This interaction has been harnessed in the field of catalysis, particularly for polymerization reactions.

In controlled radical polymerization, 4-methoxypyridine (B45360) N-oxide has been used to mediate the process kyoto-u.ac.jp. The N-oxide interacts with the terminal halogen atom of a polymer chain, facilitating the reversible activation of the dormant species and allowing for controlled chain growth. The electronic properties of the pyridine N-oxide are critical; the electron-donating methoxy group enhances the Lewis basicity of the oxygen atom, strengthening the halogen bond and influencing the polymerization kinetics and control. This application highlights the potential of substituted pyridine N-oxides like 2-methoxy-4-nitropyridine N-oxide in advanced materials science.

Ligand Design in Coordination Chemistry

Pyridine N-oxides are versatile ligands in coordination chemistry, binding to metal ions primarily through the exocyclic oxygen atom wikipedia.org. The resulting metal complexes have applications in areas ranging from catalysis to materials science and medicine wikipedia.org.

Metal Complex Formation and Structural Characterization

The N-oxide group of pyridine N-oxide derivatives is a versatile ligand in coordination chemistry, readily forming complexes with a variety of transition metals. wikipedia.org The oxygen atom of the N-oxide group in 2-Methoxy-4-nitropyridine N-oxide acts as the primary coordination site, binding to metal centers. wikipedia.org While specific studies on the metal complexes of 2-Methoxy-4-nitropyridine N-oxide are not extensively documented in the reviewed literature, the coordination behavior can be inferred from studies on structurally similar pyridine N-oxide ligands, such as various methyl-substituted 4-nitropyridine (B72724) N-oxides and 4-methoxypyridine.

Research on copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides has revealed the formation of both mononuclear and dinuclear species. nih.gov For instance, the complex with 2,5-dimethyl-4-nitropyridine (B11921087) N-oxide was found to have a trans-square planar configuration around the Cu(II) ion in its mononuclear form. nih.gov In methanolic solutions, dinuclear species of these complexes tend to decompose into mononuclear ones, with the coordination number increasing from four to six through the attachment of two solvent molecules. nih.gov

Similarly, cobalt(II) thiocyanate (B1210189) complexes with 4-methylpyridine (B42270) N-oxide have been shown to form different coordination polyhedra depending on the stoichiometry of the reactants. nih.gov These can range from discrete mononuclear complexes with five or six-fold coordination to polymeric structures. nih.govnih.gov For example, in the complex Co(NCS)₂ (4-nitropyridine N-oxide)₂, the Co(II) cations are octahedrally coordinated by four bridging thiocyanate anions and two terminally O-bonded 4-nitropyridine N-oxide coligands, forming chain-like structures. nih.gov

The coordination of 2-Methoxy-4-nitropyridine N-oxide to a metal center is expected to influence the electronic properties of the ligand. Infrared (IR) spectroscopy is a key technique for characterizing these complexes, as the N-O bond stretching frequency is sensitive to coordination. The strength of the metal-ligand bond, as indicated by the degree of N-O bond elongation upon coordination, has been observed to change with the substitution pattern on the pyridine ring in related compounds. nih.gov

| Ligand | Metal Ion | Coordination Geometry | Structural Motif |

| 2,5-dimethyl-4-nitropyridine N-oxide | Cu(II) | Square Planar | Mononuclear |

| 4-nitropyridine N-oxide | Co(II) | Octahedral | Polymeric Chain |

| 4-methylpyridine N-oxide | Co(II) | Octahedral or Trigonal-Bipyramidal | Mononuclear |

| 4-methoxypyridine | Co(II) | Octahedral | Layered Structure |

This table presents data from studies on analogous pyridine N-oxide ligands to infer the potential coordination behavior of 2-Methoxy-4-nitropyridine N-oxide.

Interactions with Lewis Acids and Their Influence on Reactivity

The oxygen atom of the N-oxide group in 2-Methoxy-4-nitropyridine N-oxide is a Lewis basic site, capable of interacting with various Lewis acids. This interaction significantly modulates the electronic properties and, consequently, the reactivity of the pyridine N-oxide derivative. Studies on the closely related 4-nitropyridine-N-oxide (NPO) have demonstrated that coordination of the N-oxide's oxygen atom to a Lewis acid, such as a metal ion or boron trifluoride (BF₃), enhances the electron-accepting character of the molecule. nih.gov

The interaction with a Lewis acid leads to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N-oxide and an increase in the positive electrostatic potential on the surface of the π-system. nih.gov This effect is analogous to the protonation of the N-oxide oxygen. nih.gov The increased electrophilicity of the aromatic ring makes it more susceptible to nucleophilic attack.

Computational studies have shown that the coordination of Lewis acids to N-oxides can substantially accelerate the rates of nucleophilic aromatic substitution (SNAr) reactions. nih.gov This enhanced reactivity is attributed to the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the course of the reaction.

The interaction of 2-Methoxy-4-nitropyridine N-oxide with a Lewis acid can be represented by the following general equilibrium:

2-Methoxy-4-nitropyridine N-oxide + Lewis Acid ⇌ [2-Methoxy-4-nitropyridine N-oxide•Lewis Acid Adduct]

The formation of such adducts can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, which would show shifts in the signals corresponding to the atoms involved in the interaction. The strength of the interaction depends on the strength of the Lewis acid and the steric and electronic properties of the pyridine N-oxide.

The following table summarizes the observed effects of Lewis acid interactions on the properties of 4-nitropyridine-N-oxide, which are expected to be similar for 2-Methoxy-4-nitropyridine N-oxide.

| Lewis Acid | Effect on N-Oxide | Influence on Reactivity |

| ZnCl₂ | Increased positive electrostatic potential, lowered LUMO energy | Enhanced multicenter donor-acceptor bonding with π-electron donors |

| BF₃ | Lowered LUMO energy, enhanced π-acidity | Acceleration of SNAr reactions |

| Protonation (H⁺) | Increased positive electrostatic potential, lowered LUMO energy | Enhanced interaction with π-bases |

This table is based on findings for 4-nitropyridine-N-oxide and serves as a model for the expected behavior of 2-Methoxy-4-nitropyridine N-oxide. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitropyridine N-oxides often involves nitration of the corresponding pyridine (B92270) N-oxide, a process that can require harsh conditions. Future research is trending towards the development of "green" or sustainable synthetic pathways that are more atom-economical, reduce waste, and use less hazardous reagents.

Key opportunities include:

Solvent-Free and Halide-Free Reactions : Inspired by advancements in the synthesis of other pyridine derivatives, future work could focus on developing solvent- and halide-free methods for synthesizing or modifying 2-Methoxy-4-nitropyridine-n-oxide. This approach minimizes volatile organic compounds and corrosive byproducts.

Process Optimization : Adopting a "greener chemistry approach" by optimizing reaction steps to be performed in a single pot without isolating intermediates can significantly improve productivity and reduce solvent usage. This has been successfully applied to related pyridine N-oxide derivatives and represents a viable strategy for the synthesis of this compound.

Catalytic Nitration : Exploring novel catalytic systems for the nitration step could offer milder reaction conditions and improved selectivity, moving away from the reliance on stoichiometric amounts of strong acids.

A comparative look at synthetic approaches for related compounds highlights the shift towards sustainability:

| Method | Description | Advantages | Reference |

| Traditional Nitration | Reaction of a pyridine N-oxide with a nitrating agent like nitric and sulfuric acid. | Established method. | |

| Green Synthesis | Solvent- and halide-free C-H functionalization of pyridine N-oxides. | Reduces waste, avoids toxic solvents and halides. | |

| Optimized Process | Multi-step synthesis performed without isolation of intermediates. | Improves productivity, reduces solvent consumption. |

Exploration of Advanced Catalytic Applications

Pyridine N-oxides as a class have demonstrated remarkable versatility as catalysts in a wide range of chemical transformations. Their dual nature allows them to act as mild Lewis bases to activate substrates or as precursors to highly reactive radical species. Future research should aim to harness the specific electronic properties of this compound for novel catalytic applications.

Emerging areas of interest are:

Photoredox Catalysis : Pyridine N-oxides can serve as precursors to oxygen-centered radicals under photoredox conditions, enabling challenging C–H functionalization reactions. The electron-donating and -withdrawing groups on this compound could be fine-tuned to modulate the reactivity and selectivity of the resulting radical, making it a potentially valuable hydrogen atom transfer (HAT) catalyst.

**Nucleophilic Org

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-4-nitropyridine-N-oxide, and how can purity be optimized?

The compound is typically synthesized via oxidation of 4-methoxypyridine derivatives. A common method involves reacting 4-methoxyphenol with sodium hydroxide and 2-chloro-3-nitropyridine at elevated temperatures (423–433 K), followed by extraction and drying . Purity optimization requires careful control of reaction stoichiometry (e.g., 1:1 molar ratios of reactants) and purification via column chromatography or recrystallization. Analytical validation using HPLC (e.g., ion-pair chromatography for aromatic acids as in ) or XRD (for crystallinity verification ) is critical.

Q. What spectroscopic techniques are recommended for structural characterization?

Key methods include:

- X-ray crystallography : Resolves nitro and methoxy substituent positions (e.g., bond angles and torsional strain, as shown in ).

- NMR : H and C NMR to confirm methoxy (-OCH) and nitro (-NO) group integration.

- FTIR : Peaks at ~1350–1500 cm (nitro symmetric/asymmetric stretching) and ~1250 cm (C-O-C for methoxy). Cross-referencing with databases like PubChem or DSSTox (e.g., similar pyridine-N-oxide derivatives in ) ensures accuracy.

Advanced Research Questions

Q. How does the N-oxide group influence the compound’s reactivity in nucleophilic substitution reactions?

The N-oxide moiety enhances electron density at the pyridine ring, activating specific positions for nucleophilic attack. For example, in 4-methoxypyridine-N-oxide, the 2- and 6-positions become electrophilic hotspots due to resonance effects . Comparative studies with non-oxidized analogs (e.g., 4-methoxypyridine) show reduced reactivity in SNAr (nucleophilic aromatic substitution), highlighting the N-oxide’s role as an electron-donating group .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Discrepancies in stability studies (e.g., hydrolytic degradation in acidic vs. basic media) may arise from:

- Methodological differences : Ion-pair chromatography (as in ) vs. UV-Vis quantification.